Mupirocin - 12650-69-0

Mupirocin

Catalog Number: EVT-275730
CAS Number: 12650-69-0
Molecular Formula: C26H44O9
Molecular Weight: 500.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mupirocin, formerly known as pseudomonic acid A, is a naturally occurring antibiotic primarily derived from the bacterium Pseudomonas fluorescens. [] Discovered in 1971, it exhibits in vitro activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus species, and some Gram-negative bacteria. [, ] Its primary classification is as a protein synthesis inhibitor, specifically targeting bacterial isoleucyl-tRNA synthetase. [, ]

Pseudomonic Acid A

Compound Description: Pseudomonic Acid A is another name for mupirocin. [] It is a naturally occurring antibiotic produced by Pseudomonas fluorescens. []

Isoleucyl-tRNA synthetase (IRS)

Compound Description: Isoleucyl-tRNA synthetase (IRS) is a bacterial enzyme crucial for protein synthesis. [] It facilitates the attachment of the amino acid isoleucine to its corresponding tRNA molecule. []

Relevance: Mupirocin exerts its antibacterial effect by binding to IRS and inhibiting its function, thereby disrupting bacterial protein synthesis. [] This makes IRS the primary molecular target of mupirocin.

Isoleucyl-adenylate

Compound Description: Isoleucyl-adenylate is an intermediate molecule formed during the normal function of isoleucyl-tRNA synthetase (IRS). []

Relevance: Mupirocin's structure mimics isoleucyl-adenylate, allowing it to bind to the active site of IRS and block its enzymatic activity. [] This structural similarity is key to mupirocin's mechanism of action.

Chlorhexidine

Compound Description: Chlorhexidine is a broad-spectrum antiseptic agent effective against various bacteria, including Staphylococcus aureus. []

Relevance: Chlorhexidine is mentioned as a potential alternative treatment option for infections caused by mupirocin-resistant strains, especially high-level resistant strains (MupH). [] This highlights its potential in situations where mupirocin use is compromised.

Neomycin

Compound Description: Neomycin is an aminoglycoside antibiotic with a broad spectrum of activity against gram-negative bacteria and some gram-positive bacteria. []

Relevance: Similar to chlorhexidine, neomycin is suggested as an alternative treatment to mupirocin, especially against MupH strains. [] This emphasizes the need for alternative treatment strategies when dealing with mupirocin resistance.

Reptapumulin

Compound Description: Reptapumulin is a newer topical antibiotic belonging to the pleuromutilin class. [] It exhibits activity against gram-positive bacteria, including Staphylococcus aureus.

Relevance: Reptapumulin is presented as a newer alternative to mupirocin, particularly for treating MupH strains. [] This highlights the ongoing development of novel antibiotics to combat emerging resistance against existing drugs like mupirocin.

Silver Sulfadiazine

Compound Description: Silver sulfadiazine (SD-Ag) is a topical antimicrobial agent commonly used for burn wound infections. []

Relevance: Studies have shown a synergistic effect of SD-Ag and mupirocin against methicillin-resistant Staphylococcus aureus (MRSA) isolated from burn wounds. [] This suggests a potential clinical benefit of combining these agents in specific infection scenarios.

Clotrimazole

Compound Description: Clotrimazole is an antifungal medication commonly used to treat fungal skin infections. []

Relevance: Research indicates that combining clotrimazole with silver sulfadiazine and mupirocin can effectively control infections involving both Staphylococcus aureus and fungi in burn wounds. [] This suggests a potential role for this combination therapy in managing complex wound infections.

Iodophor

Compound Description: Iodophor is a type of antiseptic agent that contains iodine complexed with a solubilizing agent. []

Relevance: A clinical trial directly compared nasal iodophor with nasal mupirocin for decolonization of Staphylococcus aureus in intensive care units. [] While both effectively reduced infection rates compared to no decolonization, mupirocin demonstrated superior efficacy in preventing S. aureus clinical cultures. [] This suggests that while iodophor can be an alternative, mupirocin remains the more effective decolonizing agent.

Source and Classification

Mupirocin is classified as a polyketide antibiotic. It is derived from the fermentation of Pseudomonas fluorescens, which synthesizes mupirocin through a complex biosynthetic pathway involving type I multifunctional polyketide synthases and tailoring enzymes encoded within a 75 kilobase gene cluster. This antibiotic is particularly significant in clinical settings due to its effectiveness against resistant bacterial strains .

Synthesis Analysis

The synthesis of mupirocin can be achieved through both natural biosynthesis and chemical synthesis. The natural biosynthesis involves a series of enzymatic reactions where polyketide synthases assemble the mupirocin backbone from simple precursors like malonate and acetate. Specifically, the mupirocin biosynthetic pathway includes three main polyketide synthases (MmpA, MmpB, MmpD) and several acyl carrier proteins that facilitate the incorporation of extender units .

Recent advancements in chemical synthesis have also been reported. For instance, an efficient stereoselective total synthesis of mupirocin H has been described, utilizing chiron strategies for constructing the compound's complex structure with multiple stereogenic centers. Key techniques include substrate-controlled conjugate addition and Julia–Kocienski olefination .

Molecular Structure Analysis

Mupirocin has a complex molecular structure characterized by a unique five-membered lactone ring and multiple stereocenters. The molecular formula is C_17H_30O_6, with a molecular weight of approximately 334.43 g/mol. The structure features several functional groups, including hydroxyls and an ester linkage, which contribute to its biological activity. The detailed stereochemistry of mupirocin is crucial for its interaction with its target enzyme .

Chemical Reactions Analysis

Mupirocin undergoes various chemical reactions during its biosynthesis and in its interactions with biological targets. The primary reaction it facilitates is the inhibition of isoleucyl-tRNA synthetase in bacteria, which is critical for protein synthesis. This inhibition occurs through non-covalent binding to the enzyme's active site, preventing the incorporation of isoleucine into proteins . Additionally, mupirocin can be chemically modified to produce derivatives with altered antibacterial properties.

Mechanism of Action

The mechanism of action of mupirocin involves competitive inhibition of isoleucyl-tRNA synthetase. By binding to the enzyme's active site, mupirocin prevents the attachment of isoleucine to its corresponding tRNA molecule. This inhibition disrupts protein synthesis in bacteria, leading to cell growth inhibition or death. Mupirocin's specificity for bacterial enzymes over eukaryotic counterparts contributes to its low toxicity in human cells .

Physical and Chemical Properties Analysis

Mupirocin exhibits several notable physical and chemical properties:

  • Appearance: White to off-white powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Mupirocin is stable under acidic conditions but can undergo hydrolysis in alkaline environments.
  • Melting Point: Approximately 100-102 °C.
    These properties impact its formulation as a topical agent for skin infections .
Applications

Mupirocin is primarily used in clinical settings for:

  • Topical Treatment: Effective against skin infections caused by susceptible strains of bacteria, particularly MRSA.
  • Nasal Decolonization: Used to eliminate nasal carriage of MRSA in patients undergoing surgery or those at high risk for infection.
  • Research Applications: Investigated for potential modifications to enhance efficacy against resistant bacterial strains or broaden its antimicrobial spectrum .
Historical Development & Evolutionary Context of Mupirocin Research

Discovery and Early Characterization from Pseudomonas fluorescens Fermentation

Mupirocin (originally termed pseudomonic acid A) was first isolated in 1971 as a secondary metabolite from the fermentation broth of Pseudomonas fluorescens strain NCIMB 10586. This Gram-negative soil bacterium produced a structurally unique antibiotic with potent activity against Gram-positive pathogens, particularly staphylococci and streptococci [4] [7]. Initial characterization revealed its complex molecular architecture, featuring a C9 saturated fatty acid (9-hydroxynonanoic acid) linked to monic acid A via an ester bond – a structure distinct from all known antibiotic classes at the time [4] [7]. Early fermentation studies optimized yield through nutrient media adjustments, with the antibiotic demonstrating remarkable efficacy against penicillin-resistant and methicillin-resistant Staphylococcus aureus (MRSA) strains, a critical finding amid emerging antibiotic resistance crises [1] [7].

Pseudomonas fluorescens was selected for industrial-scale fermentation due to its consistent production profile. The discovery process involved extensive screening of bacterial metabolites for novel antibacterial properties, with mupirocin standing out due to its unique mechanism and lack of cross-resistance with existing antibiotics like beta-lactams, aminoglycosides, or macrolides [4] [7]. Its spectrum was particularly relevant for skin pathogens, prompting development toward topical formulations to leverage localized efficacy while minimizing systemic exposure [1].

Table 1: Key Milestones in Mupirocin Discovery

YearEventSignificance
1971Initial isolation from P. fluorescensIdentification of pseudomonic acid complex
1976Structural differentiation of componentsPseudomonic acid A (mupirocin) identified as primary active isomer
1985UK approval (Bactroban® ointment)First commercial topical formulation for skin infections
1997FDA approval for impetigoFormal recognition for primary skin infection treatment

Chronological Advancements in Structural Elucidation

The structural characterization of mupirocin spanned decades and required sophisticated analytical techniques. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy revealed its molecular formula as C₂₆H₄₄O₉, featuring multiple chiral centers and an epoxy moiety essential for biological activity [4] [7]. The core structure consists of:

  • Monic acid: A polyketide-derived tetrahydropyran ring with hydroxyl groups
  • 9-Hydroxynonanoic acid (9-HN): Fatty acid chain attached via ester linkage
  • Epoxide bridge: Critical for irreversible binding to target enzyme [4]

A breakthrough came with the confirmation that mupirocin's epoxy side chain structurally mimics isoleucine, explaining its specific binding to bacterial isoleucyl-tRNA synthetase (IleRS) [7]. This analog mechanism underpins its bactericidal effect – competitive inhibition of IleRS prevents incorporation of isoleucine into nascent polypeptides, halting protein synthesis [1] [7]. Unlike other antibiotics, mupirocin exhibits concentration-dependent action: bacteriostatic at low concentrations but bactericidal (90–99% killing) at higher concentrations or with prolonged exposure [7] [8]. Resistance mechanisms were later linked to mutations in the IleRS binding pocket or acquisition of plasmid-encoded alternative synthetases (mupA gene), particularly in MRSA [1] [2].

Table 2: Mupirocin Resistance Profile Evolution

PeriodS. aureus Resistance RateResistance Mechanisms IdentifiedClinical Impact
1985–1995<2%Chromosomal mutations (low-level resistance)Minimal efficacy reduction
1995–20105–15%Plasmid-borne mupA (high-level resistance)Eradication failure in decolonization protocols
2010–20248–20% (higher in MRSA)Co-selection with methicillin resistance (mecA + mupA)Regional variability; 13.8% avg in MRSA globally [1] [2] [6]

Paradigm Shifts in Clinical Applications: From Antibacterial Agent to Multifunctional Therapeutic

The clinical trajectory of mupirocin has expanded significantly beyond its initial FDA approval for impetigo in 1997 [1]:

Antibacterial Spectrum Expansion

While initially focused on S. aureus and S. pyogenes, evidence mounted for efficacy against:

  • Nasal MRSA decolonization: Intranasal application reduced surgical site infections in carriers (Level A evidence) [1] [6]
  • Gram-negative pathogens: Activity against Neisseria gonorrhoeae and Haemophilus influenzae enabled off-label use in otorrhea and sinusitis [1] [6]
  • Coagulase-negative staphylococci: Prevention of peritoneal dialysis catheter infections [1]

Non-Antibacterial Mechanisms & Novel Formulations

Research post-2010 uncovered unexpected biological properties:

  • Biofilm disruption: Mupirocin nasal irrigation reduced S. aureus biofilm mass by >90% in chronic rhinosinusitis models [2] [3]
  • Keratinocyte proliferation: At sub-antibiotic concentrations (0.1–0.2 mM), mupirocin stimulated human keratinocyte migration in scratch assays and increased production of:
  • Hepatocyte Growth Factor (HGF)
  • Macrophage Colony-Stimulating Factor (M-CSF)
  • Platelet-Derived Growth Factor (PDGF-AA)
  • Erythropoietin (EPO) [8]
  • Advanced delivery systems:
  • Bacterial cellulose (BC) patches: Komagataeibacter-derived BC membranes impregnated with mupirocin showed sustained release, achieving 2.5-log reduction in MRSA counts in murine abrasion models [3]
  • Nanohybrid systems: Mupirocin-selenium nanoparticles enhanced wound contraction and angiogenesis in diabetic rats [8]

Guideline Integration and Off-Label Framework

Chinese clinical practice exemplifies the expanded scope:

  • Secondary infections: Formal inclusion in guidelines for infected eczema, burns, and diabetic ulcers [6]
  • Steroid combinations: Mupirocin + hydrocortisone butyrate achieved 92.45% efficacy in infected eczema vs 75.47% with steroid alone (p<0.05) [6]
  • Surgical prophylaxis: MRSA decolonization pre-cardiac surgery reduced sternal wound infections [1] [6]

Table 3: Growth Factor Modulation by Mupirocin in Keratinocytes

Growth FactorFunction in Wound HealingFold-Increase vs ControlConcentration (mM)
HGFEpithelial proliferation, angiogenesis3.2*0.1
M-CSFMacrophage recruitment, debris clearance2.8*0.1
PDGF-AAFibroblast activation, collagen synthesis4.1*0.2
EPOAngiogenesis, endothelial cell migration3.5*0.2

*Statistically significant (p<0.05) [8]

The evolutionary arc of mupirocin—from a soil bacterium's metabolite to a multifunctional therapeutic—exemplifies how deepening mechanistic understanding can unlock novel clinical applications beyond initial indications. Future research focuses on leveraging its non-antibacterial properties while combating resistance through targeted usage and advanced delivery technologies [3] [6] [8].

Chemical Compounds Mentioned:

  • Mupirocin (C₂₆H₄₄O₉)
  • Pseudomonic acid A
  • Pseudomonic acid B
  • Pseudomonic acid C
  • Pseudomonic acid D
  • Monic acid
  • 9-Hydroxynonanoic acid
  • Isoleucyl-tRNA synthetase
  • Hepatocyte Growth Factor (HGF)
  • Macrophage Colony-Stimulating Factor (M-CSF)
  • Platelet-Derived Growth Factor (PDGF-AA)
  • Erythropoietin (EPO)

Properties

CAS Number

12650-69-0

Product Name

Mupirocin

IUPAC Name

9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid

Molecular Formula

C26H44O9

Molecular Weight

500.6 g/mol

InChI

InChI=1S/C26H44O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29)/b16-13+/t17-,18-,19-,20-,21-,24+,25-,26-/m0/s1

InChI Key

MINDHVHHQZYEEK-HBBNESRFSA-N

SMILES

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O

Solubility

2.65e-02 g/L

Synonyms

14C-Labeled Mupirocin
Bactroban
BRL 4910A
BRL-4910A
BRL4910A
Mupirocin
Mupirocin Calcium
Mupirocin, 14C Labeled
Mupirocin, 14C-Labeled
Mupirocin, Calcium Salt (2:1)
Mupirocin, Calcium Salt (2:1), Dihydrate
Mupirocin, Lithium Salt
Mupirocin, Sodium Salt
Pseudomonic Acid
Pseudomonic Acid A

Canonical SMILES

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O

Isomeric SMILES

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)[C@H](C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.